

Comprehensive Structural Elucidation: (2-Ethoxythiazol-4-yl)boronic acid[1]

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Compound of Interest

Compound Name: (2-Ethoxythiazol-4-yl)boronic acid

Cat. No.: B13644017

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Executive Summary

(2-Ethoxythiazol-4-yl)boronic acid is a functionalized heteroaryl boronic acid used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 2-ethoxythiazole motif, a pharmacophore found in various kinase inhibitors and metabolic modulators.[1]

Characterizing this molecule presents three specific analytical challenges:

- **Regioisomerism:** Distinguishing the 4-yl isomer from the thermodynamically favored 5-yl isomer.
- **Boronic Acid Instability:** The dynamic equilibrium between the monomeric acid and the trimeric boroxine (anhydride).[1]
- **Quadrupolar Relaxation:** The "silent carbon" phenomenon in

C NMR caused by the

B nucleus.

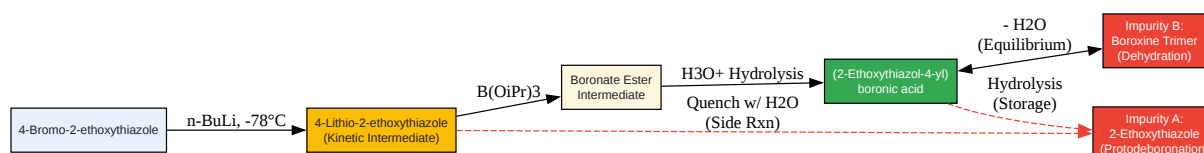
This guide provides a self-validating workflow to unambiguously confirm the structure and purity of the target compound.

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate elucidation. The 4-yl isomer is typically accessed via halogen-metal exchange of 4-bromo-2-ethoxythiazole, followed by trapping with a borate ester (e.g., triisopropyl borate) and hydrolysis.[1][2]

- Primary Impurity: 2-Ethoxythiazole (resulting from protodeboronation or incomplete borylation).[1]
- Regio-Impurity: (2-Ethoxythiazol-5-yl)boronic acid (rare via this route, but possible if the starting material rearranges or if direct lithiation conditions were used).[1]

Diagram 1: Synthesis & Impurity Logic



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Caption: Synthetic pathway highlighting critical branch points for impurity formation. Impurity A is the distinct proton-quenched byproduct.

NMR Spectroscopy: The Core Elucidation

NMR is the primary tool for structural proof. The analysis must be performed in DMSO-d₆ to stabilize the boronic acid monomer via hydrogen bonding.

NMR Analysis

The spectrum will display three distinct regions.

Signal	Approx. Shift (δ)	Multiplicity	Integration	Assignment	Diagnostic Note
OH	8.0 – 8.5	Broad Singlet	2H	B(OH)	Disappears upon D O shake. Broadening indicates rapid exchange.
H-5	7.3 – 7.6	Singlet	1H	Thiazole Ring	Critical: A sharp singlet confirms 2,4-substitution. [1][2] (See Section 3.3).
OCH	4.3 – 4.5	Quartet (Hz)	2H	Ethoxy CH	Downfield shift due to oxygen attachment. [1]
CH	1.3 – 1.4	Triplet (Hz)	3H	Ethoxy CH	Coupled to the methylene group. [1]

Expert Insight: If you observe a second set of ethoxy signals (e.g., shifted by ~ 0.1 ppm) and a split aromatic signal, the sample likely contains the boroxine trimer. [\[1\]\[2\]](#) Adding 1-2 drops of D

O to the NMR tube will hydrolyze the trimer back to the monomer, collapsing the signals into a single set (though the OH peak will vanish). [\[1\]](#)

C NMR & The "Silent Carbon"

The

C spectrum is the most definitive proof of boron attachment position.[1]

- C-2 (Ethoxy-bearing): ~170 ppm. Deshielded by both N and O.
- C-5 (Unsubstituted): ~110–120 ppm. Sharp signal.[1]
- C-4 (Boron-bearing): MISSING or Extremely Broad.

- Mechanism:[1][2][3] The

B nucleus (

) has a quadrupole moment that induces rapid relaxation of the attached

C nucleus.[1] This broadens the C-4 signal into the baseline, often making it invisible in standard experiments.[1]

- Validation: The absence of the C-4 peak is positive evidence of boron attachment at that position.

2D NMR: Regiochemistry Confirmation (HMBC)

To distinguish the 4-yl isomer from the 5-yl isomer, use Heteronuclear Multiple Bond Correlation (HMBC).[1]

- Scenario A: **(2-Ethoxythiazol-4-yl)boronic acid** (Target)

- The aromatic proton is at H-5.

- HMBC Correlations:

- H-5

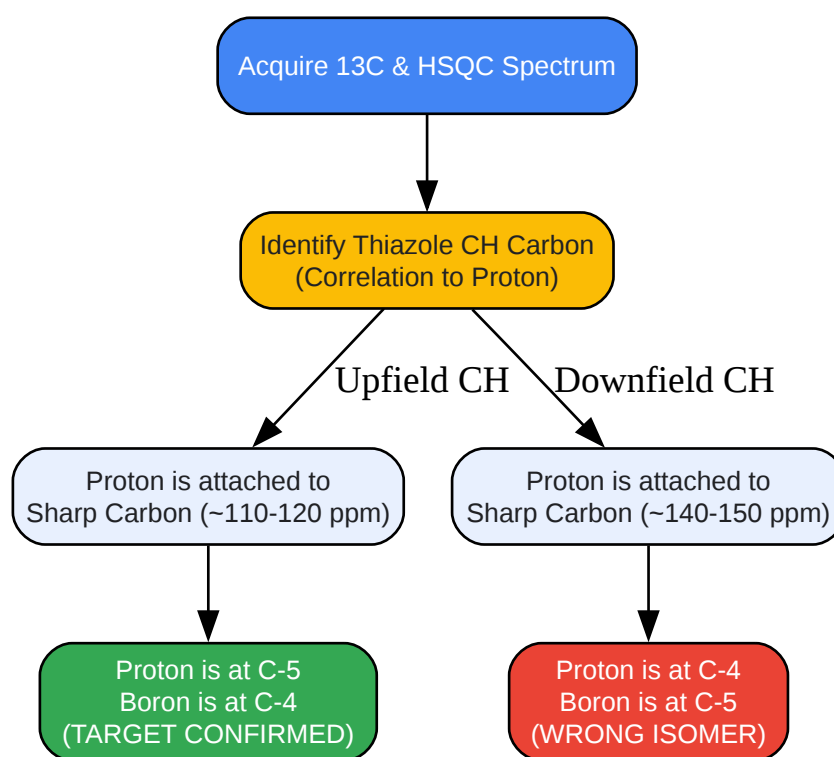
C-2 (Weak/Long-range, ~170 ppm).[1][2]

- H-5

C-4 (The "Silent" Carbon). Note: Even if C-4 is invisible in 1D, cross-peaks can sometimes still appear in 2D, but often they are missing too.[1][2]

- Key Differentiator: The proton is on a carbon (C-5) that is not attached to boron.[1]
Therefore, the C-5 carbon signal in HSQC will be sharp and intense.[1]
- Scenario B: (2-Ethoxythiazol-5-yl)boronic acid (Isomer)[1]
 - The aromatic proton is at H-4.
 - Key Differentiator: The proton is on C-4. C-4 is not attached to boron. Therefore, the C-4 signal in HSQC would be sharp.[1] The C-5 signal would be the silent one.

Diagram 2: NMR Logic Flow for Regiochemistry



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Caption: Decision tree using Carbon chemical shifts and line shape to assign regiochemistry.

Mass Spectrometry (MS)

Boronic acids are notoriously difficult to ionize in ESI+ due to their Lewis acidity and tendency to form esters with MeOH/water in the source.[1]

- Ionization Mode: ESI Negative (ESI-) is often more sensitive, forming the adduct

or

[.1](#)[\[2\]](#)

- Isotope Pattern: Boron has two stable isotopes:

B (19.9%) and

B (80.1%).[1](#)[\[2\]](#)

- Look for the characteristic "step" pattern. The M peak (

B) will be accompanied by an M-1 peak (

B) at ~25% relative intensity.[1](#)[\[2\]](#)

- Artifacts: In ESI+, expect to see the methyl ester

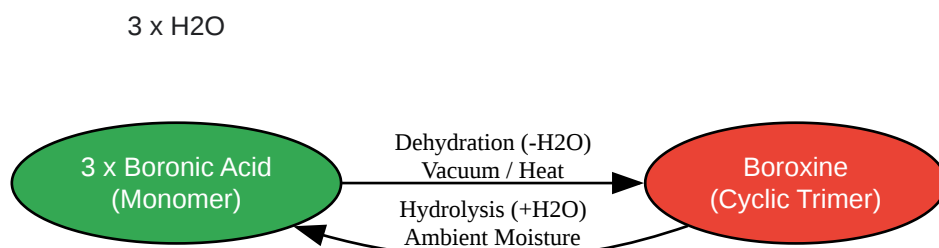
if Methanol is used as the carrier solvent.[1](#)

Handling & Stability (The Boroxine Cycle)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1](#) This is not a degradation but a reversible equilibrium.

- Solid State: The compound likely exists as a mixture of free acid and boroxine anhydride. This affects the melting point (often broad/undefined) and elemental analysis (Carbon % will be higher than calculated for the monomer).[1](#)
- Recommendation: Do not rely on Melting Point for purity. Use Quantitative NMR (qNMR) or HPLC (with acidic mobile phase to hydrolyze on-column).[1](#)

Diagram 3: Boroxine Equilibrium



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Caption: Reversible dehydration cycle. Analytical samples should be treated as mixtures unless hydrolyzed.

References

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 - Source: Hall, D. G.[1][2] (Ed.).[1][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][2] Wiley-VCH.
 - Context: Defines the "silent carbon" rule and solvent effects (DMSO vs. Methanol).
 - URL:[1][2]
- Thiazole Regiochemistry
 - Title: "Regioselective Lithi
 - Source:Journal of Organic Chemistry.
 - Context: Explains the thermodynamic preference for C-5 lithiation vs.
 - URL:[1][2]
- Boroxine Equilibrium
 - Title: "The Boroxine–Boronic Acid Equilibrium."[4][5][6]
 - Source:University of Edinburgh Research Explorer.
 - Context: Detailed kinetic study of the monomer-trimer interconversion in various solvents.

- [URL:\[1\]\[2\]](#)

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